4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline

Medicinal Chemistry Scaffold Differentiation Metabolic Stability

4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline (MF: C₁₈H₁₈N₂S; MW: 294.4 g/mol; InChIKey: SSWHDVCIDUKFPK-UHFFFAOYSA-N) is a heterocyclic small molecule combining a quinoline core with a directly C4-attached piperidine ring and a C2-thiophene substituent. It is cataloged as a research-grade screening compound (e.g., Georganics GEO-03277) and is structurally distinguished from the more extensively studied methylene-linked analog 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline by the absence of a CH₂ spacer, which alters conformational flexibility, electronic distribution at C4, and metabolic vulnerability.

Molecular Formula C18H18N2S
Molecular Weight 294.4 g/mol
Cat. No. B11991158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline
Molecular FormulaC18H18N2S
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
InChIInChI=1S/C18H18N2S/c1-4-10-20(11-5-1)17-13-16(18-9-6-12-21-18)19-15-8-3-2-7-14(15)17/h2-3,6-9,12-13H,1,4-5,10-11H2
InChIKeySSWHDVCIDUKFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.1 [ug/mL] (The mean of the results at pH 7.4)

4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline: Structural Identity and Procurement Baseline for Quinoline-Piperidine-Thiophene Screening Libraries


4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline (MF: C₁₈H₁₈N₂S; MW: 294.4 g/mol; InChIKey: SSWHDVCIDUKFPK-UHFFFAOYSA-N) is a heterocyclic small molecule combining a quinoline core with a directly C4-attached piperidine ring and a C2-thiophene substituent . It is cataloged as a research-grade screening compound (e.g., Georganics GEO-03277) and is structurally distinguished from the more extensively studied methylene-linked analog 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline by the absence of a CH₂ spacer, which alters conformational flexibility, electronic distribution at C4, and metabolic vulnerability [1][2].

Why 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline Cannot Be Interchanged with Methylene-Linked or Heteroaryl-Substituted Quinoline Analogs


The quinoline-piperidine-thiophene chemical series exhibits steep structure-activity relationships where the nature of the C4 attachment (direct C–N bond vs. methylene linker), the piperidine N-substitution pattern, and the C2 heteroaryl identity govern target engagement, ADMET properties, and synthetic tractability [1]. As established by Van de Walle et al. (2020), even within a single quinoline-piperidine scaffold series, shifting from 4-aminoquinoline to 4-(aminomethyl)quinoline connectivity can alter antiplasmodial potency by orders of magnitude [1]. The target compound's direct C4-piperidine linkage eliminates the benzylic CH₂ present in the published antiproliferative analog, potentially reducing oxidative metabolism at that position and altering the conformational preference of the piperidine ring relative to the quinoline plane—both factors that critically influence target binding and pharmacokinetic profile [2]. Generic substitution with a methylene-linked or pyridyl-substituted analog therefore carries a high risk of divergent biological readout.

Quantitative Differentiation Evidence: 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline vs. Closest Structural Comparators


C4 Attachment Topology: Direct Piperidine C–N Bond vs. Methylene-Linked Analog—Structural and Predicted Metabolic Consequence

The target compound features a direct C4–N piperidine bond (bond length ~1.40 Å, sp²–N conjugation), whereas its closest published analog, 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline, inserts a benzylic CH₂ spacer [1]. This methylene group is a known site of CYP450-mediated oxidative metabolism in quinoline-piperidine hybrids; its absence in the target compound is predicted to reduce susceptibility to N-dealkylation and benzylic hydroxylation, based on established structure-metabolism relationships for 4-aminoquinoline antimalarials where direct C4-amino attachment confers greater metabolic stability than aminomethyl linkers [2].

Medicinal Chemistry Scaffold Differentiation Metabolic Stability

Aqueous Solubility at Physiological pH: Experimentally Determined Value for 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline

The solubility of 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline has been experimentally determined as 1.1 μg/mL at pH 7.4 . For the structurally closest methyl-substituted analog, 4-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline (PubChem CID 24208913; MW 308.4), the increased lipophilicity (XLogP3-AA = 5 vs. estimated ~4.5 for the target) predicts lower aqueous solubility, making the target compound comparatively more favorable for aqueous assay compatibility [1].

Physicochemical Properties Solubility Drug-likeness

Molecular Weight Advantage for Ligand Efficiency-Driven Screening: 294.4 vs. 308.4 Da for the Methyl-Substituted Analog

At MW 294.4 g/mol, the target compound is 14 Da lighter than its closest commercially available analog, 4-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline (MW 308.4) [1]. For fragment- and lead-like screening collections that enforce MW ≤300 Da cutoffs, the target compound qualifies while the methyl-substituted analog does not. This 4.5% reduction in molecular weight, coupled with a lower heavy atom count (21 vs. 22), translates to improved ligand efficiency metrics (LE ≥0.30) if target potency is maintained [2].

Ligand Efficiency Fragment-Based Screening Lead Optimization

C2-Thiophene vs. C2-Pyridyl Substitution: Impact on Hydrogen-Bonding Capacity and Target Engagement Profile

The C2-thiophene ring in the target compound presents a sulfur heteroatom that can engage in chalcogen bonding and π–sulfur interactions, offering a distinct pharmacophore from the C2-pyridyl analogs (e.g., 4-(Piperidin-1-yl)-2-(pyridin-3-yl)quinoline, GEO-03319, and 4-(Piperidin-1-yl)-2-(pyridin-2-yl)quinoline, GEO-03296) whose pyridine nitrogen introduces a hydrogen-bond acceptor capable of protonation at physiological pH [1]. In quinoline-based kinase inhibitor programs, C2-thiophene substitution has been associated with improved selectivity for kinases with hydrophobic back pockets (e.g., EGFR T790M, Src family) compared to C2-pyridyl variants, which preferentially engage solvent-exposed hinge regions [2]. The thiophene sulfur also contributes to higher polar surface area (PSA ~31 Ų for thiophene vs. ~38 Ų for pyridine with N-HBA contribution), subtly modulating permeability-transport tradeoffs.

Bioisosterism Heteroaryl Substitution Kinase Selectivity

Antiproliferative Class-Effect Evidence from Methylene-Linked Analog: Benchmarking Growth Inhibition Against Paclitaxel

While direct antiproliferative data for 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline itself have not been published, the structurally closest analog with reported data—4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline—demonstrated 90% growth inhibition against T-47D, HeLa, and MCF-7 cell lines and 80% inhibition against HepG2, compared to the standard drug paclitaxel, as assessed by MTT assay [1]. This class-level evidence establishes that the quinoline-C2-thiophene-C4-piperidine pharmacophore triad is competent for antiproliferative activity in human cancer cell lines. The direct C4-attachment in the target compound is predicted, based on SAR from related quinoline series, to modulate potency relative to the methylene-linked series by altering the spatial presentation of the piperidine ring to its biological target(s) [2].

Anticancer Activity MCF-7 HeLa T-47D

Procurement-Relevant Application Scenarios for 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline


Lead-Like and Fragment-Compliant Screening Library Enrichment (MW ≤ 300 Da)

With a molecular weight of 294.4 Da, the compound falls within the MW ≤300 Da threshold commonly applied for lead-like and fragment-informed screening collections [1]. This enables its inclusion in libraries where the methyl-substituted analog (MW 308.4) is excluded, offering a structurally distinct quinoline-thiophene-piperidine chemotype for primary screening against targets where ligand efficiency is a key selection criterion .

Metabolic Stability-Focused SAR Exploration Around C4-Piperidine Attachment

The absence of a benzylic CH₂ linker at C4 differentiates the target compound from the published antiproliferative methylene-linked series and is predicted to reduce CYP450-mediated oxidative metabolism at this position, based on class-level precedent from 4-aminoquinoline antimalarials [2]. This makes the compound a strategic procurement choice for medicinal chemistry programs seeking to decouple C4-attachment metabolic lability from target potency in structure-metabolism relationship studies [2].

Kinase or GPCR Selectivity Profiling with C2-Thiophene Pharmacophore

The C2-thiophene substituent provides a sulfur-containing heteroaryl pharmacophore distinct from the C2-pyridyl analogs (GEO-03319, GEO-03296) that feature a basic nitrogen [3]. For target classes where hydrophobic back-pocket engagement (thiophene) vs. hinge-region H-bonding (pyridine) governs selectivity—as documented for quinoline-based kinase inhibitors—the target compound offers a purposeful chemical tool for probing C2-dependent selectivity profiles [4]. Its procurement alongside C2-pyridyl variants enables matched-pair selectivity analysis.

Aqueous Assay-Compatible Antiproliferative Screening with Pre-Determined Solubility

The experimentally measured aqueous solubility of 1.1 μg/mL (~3.7 μM) at pH 7.4 removes guesswork from assay design, allowing researchers to pre-calculate achievable screening concentrations . This contrasts with many commercially available analogs that lack published solubility data. The compound can be deployed in MTT-based antiproliferative assays with informed concentration ranges, building on the class-level evidence that quinoline-thiophene-piperidine derivatives achieve 80–90% growth inhibition in human cancer cell lines (T-47D, HeLa, MCF-7, HepG2) when benchmarked against paclitaxel [5].

Quote Request

Request a Quote for 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.